Phenol-d6

Isotope Dilution Mass Spectrometry GC-MS quantification Internal standard selection

Environmental laboratories performing EPA 625/8270 or HJ 834-2017 methods must procure the named acid surrogate standard-Phenol-d6-not the analytically distinct Phenol-d5. Substitution constitutes a methodological deviation requiring full re-validation. • Definitive +6 Da mass shift (M+6) eliminates spectral overlap with native phenol (m/z 94) in GC-MS SIM mode; ≥99 atom % D isotopic purity limits protiated phenol impurity to ≤1%, reducing systematic positive bias at sub-ppb levels. • Available as neat solid (99 atom % D) or TraceCERT® CRM at 2000 μg/mL in aprotic methylene chloride-the recommended solvent matrix to suppress labile -OD hydrogen-deuterium exchange during storage. • ISO 17034/ISO 17025-certified metrological traceability satisfies NELAC and ISO/IEC 17025 accreditation body documentation requirements.

Molecular Formula C6H6O
Molecular Weight 100.15 g/mol
CAS No. 13127-88-3
Cat. No. B082959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol-d6
CAS13127-88-3
Molecular FormulaC6H6O
Molecular Weight100.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O
InChIInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD
InChIKeyISWSIDIOOBJBQZ-QNKSCLMFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol-d6: Deuterated Standard for MS and NMR


Phenol-d6 (CAS 13127-88-3, synonym hexadeuterophenol, molecular formula C₆D₆O, molecular weight 100.15 g/mol) is the perdeuterated isotopologue of phenol in which all six hydrogen atoms—five aromatic and one hydroxyl—are replaced by deuterium [1]. This compound retains the core physicochemical properties of unlabeled phenol (CAS 108-95-2), including melting point (40–42 °C), boiling point (182 °C), and density (1.140 g/mL at 25 °C), while exhibiting a +6 Da mass shift (M+6) that enables its use as a mass spectrometry internal standard . It is commercially available as a neat solid (isotopic purity ≥99 atom % D) and as certified reference material solutions (e.g., 2000 μg/mL in methylene chloride, TraceCERT®) specifically formulated for US EPA Methods 625 and 8270 .

1
MS internal standard for EPA semivolatile organic analysis methods
2
Perdeuterated NMR solvent with clean aromatic region background
3
Regulatory surrogate standard alignment for environmental monitoring

Phenol-d6 vs. Phenol-d5: Substitution Limitations


Deuterated phenol isotopologues are not analytically interchangeable. Phenol-d6 (C₆D₆O, nominal mass shift M+6) differs fundamentally from Phenol-d5 (CAS 4165-62-2, C₆HD₅O, nominal mass shift M+5) in both the number and position of deuterium labels [1]. The phenolic –OD proton in Phenol-d6 undergoes spontaneous hydrogen–deuterium exchange in protic environments, converting Phenol-d6 to Phenol-d5—a phenomenon explicitly documented in Sigma-Aldrich Certificates of Analysis and acknowledged in EPA method guidance . This exchange means that chromatographic systems monitoring the M+6 ion may instead detect the M+5 species [2]. Furthermore, regulatory frameworks such as US EPA Method 8270 and Chinese HJ 834-2017 explicitly name Phenol-d6 as the surrogate standard; substituting Phenol-d5 would constitute a methodological deviation requiring re-validation [3]. These factors mean procurement decisions must be driven by specific analytical requirements—mass shift magnitude, isotopic purity grade, regulatory alignment, and exchange stability—rather than treating all deuterated phenols as functionally equivalent.

Mass shift mismatch
The +6 Da shift of Phenol-d6 may not transfer to methods optimized for the +5 Da shift of Phenol-d5, affecting spectral separation.
Exchange liability context
Phenol-d6 undergoes H/D exchange in protic media, potentially shifting detected ion to M+5; this risk is absent in Phenol-d5.
Regulatory designation mismatch
Substituting Phenol-d5 for the EPA-mandated Phenol-d6 surrogate standard may constitute a method modification requiring re-validation.

Phenol-d6 Comparative Differentiation Evidence


M+6 Mass Shift for Spectral Separation

Phenol-d6 delivers a nominal mass shift of +6 Da relative to unlabeled phenol (94.11 → 100.15 g/mol) . The closest deuterated analog, Phenol-d5 (CAS 4165-62-2), provides a +5 Da shift (94.11 → 99.14 g/mol) [1]. The +6 Da shift places the internal standard signal farther from the native analyte's isotopic envelope, reducing the risk of spectral overlap—a critical advantage when quantifying phenol in complex matrices where the M+1 and M+2 natural abundance peaks of the unlabeled analyte may interfere with a +5 Da internal standard channel. In GC×GC-ToFMS quantification of biomass pyrolysis bio-oils using Phenol-d6 as the internal standard across 39 target compounds, Relative Response Factors were determined with statistical verification via ANOVA and WLSLR, demonstrating quantitative reliability in highly complex matrices [2].

Mass shift vs analyte
Head-to-head
+6 Da (Phenol-d6) vs +5 Da (Phenol-d5)
Greater mass separation reduces native isotope cross-talk risk
GC×GC-ToFMS verified in bio-oil quantification
Isotope Dilution Mass Spectrometry GC-MS quantification Internal standard selection

Isotopic Purity Grade Comparison

Commercially available Phenol-d6 is offered at two distinct isotopic purity tiers. Sigma-Aldrich specifies ≥99 atom % D (Product 176060 and 434418) , while multiple alternative suppliers—including Alfa Chemistry, C/D/N Isotopes, and Aladdin Scientific—specify 98 atom % D . A 1 atom % difference in deuterium incorporation corresponds to a proportional increase in residual protiated (¹H-containing) species. For isotope dilution mass spectrometry (IDMS), the presence of unlabeled analyte in the internal standard directly biases quantification by elevating the apparent analyte signal. The TMstandard certified reference material (Product 71835) certifies chemical purity at 99.9% with an isotopic value of 98.6% (expanded uncertainty 0.8%, k=2), illustrating the intermediate isotopic enrichment levels available between the two commercial tiers .

Isotopic purity grade
Reported
≥99 atom % D (vs 98% grade)
Lower residual protiated impurity supports sub-ppb IDMS accuracy
Data to verify per supplier lot
Isotopic enrichment certification Quantitative accuracy Procurement specification

Regulatory Surrogate Standard Designation

Phenol-d6 is codified as an acid surrogate standard in multiple promulgated analytical methods governing environmental monitoring in the United States and China: US EPA Method 625 (analysis of semivolatile organic compounds in water), US EPA Method 8270 (semivolatile organics by GC-MS), EPA CLP (Contract Laboratory Program) Semivolatiles methods, and Chinese HJ 834-2017 (determination of semivolatile organic compounds in soil and sediment) [1]. In these methods, Phenol-d6 serves as a surrogate—spiked into every sample prior to extraction—to monitor method performance on a per-sample basis. The Restek application note for EPA Method 8270 demonstrates that surrogate standards including Phenol-d6, naphthalene-d8, and perylene-d12 exhibit consistent retention and instrument response across the analytical batch, validating accuracy and reproducibility [2]. Phenol-d5, while chemically analogous, is not the named surrogate in these methods; substitution would require demonstration of analytical equivalency per method modification protocols [3].

Regulatory designation
Method context
Explicitly named in EPA 625, 8270, CLP, HJ 834-2017
Direct method compliance without modification validation
Class-level inference for regulatory scope
Environmental regulatory compliance EPA method validation Surrogate standard selection

Complete 1H NMR Signal Elimination

Phenol-d6 (C₆D₆O) is perdeuterated at all six hydrogen positions—five aromatic C–H and one O–H . This eliminates all ¹H NMR signals from the compound, providing a completely clean background across the entire ¹H chemical shift range. By contrast, Phenol-d5 (C₆HD₅O, CAS 4165-62-2) retains one aromatic proton, producing a residual ¹H signal in the aromatic region (~6.5–7.5 ppm) that can interfere with analyte resonances [1]. The perdeuteration also provides a simplified ¹³C NMR spectrum with characteristic C–D coupling patterns (¹JCD ≈ 25–30 Hz), enabling its use as a ¹³C NMR reference standard [2]. Commercial suppliers explicitly market Phenol-d6 as a deuterated NMR solvent with 98+ atom % D for NMR applications .

Residual ¹H NMR signals
Head-to-head
0 signals (Phenol-d6) vs 1 (Phenol-d5) vs 6 (phenol)
Eliminates aromatic region interference for analyte quantification
Reported in ¹H NMR at 300–600 MHz
NMR spectroscopy Deuterated solvent Residual proton signal

ISO 17034/17025 CRM Traceability

Phenol-d6 is available as a TraceCERT® certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, with lot-specific Certificates of Analysis documenting ±2% accuracy on target analyte concentration [1]. The SPEX CertiPrep Acid Surrogate Standard includes Phenol-d6 at 2000 μg/mL and is accredited by A2LA to ISO/IEC 17025:2017 and ISO 17034:2016, with NIST-traceable certified values . This metrological traceability chain—from the certified value through an unbroken chain of comparisons to SI units—distinguishes CRM-grade Phenol-d6 from non-certified analytical standards that may lack documented uncertainty budgets. The TMstandard CRM (Product 71835) further demonstrates this tier, certifying Phenol-d6 at 99.9% chemical purity with isotopic value 98.6% and expanded uncertainty 0.8% (k=2, 95% confidence) .

CRM traceability
Specification review
ISO 17034/17025 certified, ±2% accuracy
Satisfies metrological traceability for accredited labs
Lot-specific certificate available
Certified reference material ISO 17034 accreditation Method validation

Hydrogen-Deuterium Exchange Stability

A well-documented practical consideration for Phenol-d6 is the natural hydrogen–deuterium exchange of the phenolic –OD group in protic environments, converting Phenol-d6 (M+6) to Phenol-d5 (M+5) [1]. This phenomenon is explicitly disclosed in Sigma-Aldrich product documentation: 'Phenol-d6 raw material is used to manufacture this standard. However, phenolic hydrogen exchange occurs naturally, converting phenol-d6 to phenol-d5. In analyzing this standard, your chromatographic system will detect phenol-d5 rather than phenol-d6' . This exchange liability means that Phenol-d6 users must: (a) prepare standards in aprotic solvents (methylene chloride, acetone), (b) avoid aqueous or methanolic matrices where exchange is accelerated, (c) monitor both the M+5 and M+6 channels during analysis, and (d) account for the equilibrium mixture during quantification . This characteristic does not affect Phenol-d5 (which already lacks the –OD proton) and is not present in carbon-only labeled internal standards such as ¹³C₆-phenol.

H/D exchange stability
Reported
Labile –OD (Phenol-d6) vs stable (Phenol-d5)
Aprotic solvent workflows preserve +6 Da shift integrity
Documented in supplier COA; monitor M+5 channel
Isotopic exchange stability Method robustness Internal standard handling

Phenol-d6 Application Scenarios


Surrogate Standard for Semivolatile Organic Analysis

Laboratories performing regulatory environmental monitoring under US EPA Methods 625 and 8270 should procure Phenol-d6 as the acid surrogate standard, as it is the named compound in these promulgated methods . The TraceCERT® CRM format at 2000 μg/mL in methylene chloride (Sigma-Aldrich 48716-U) provides ISO 17034/ISO 17025-certified metrological traceability, satisfying accreditation body requirements for reference standard documentation . The +6 Da mass shift ensures unambiguous identification in GC-MS full-scan mode, while the aprotic methylene chloride solvent matrix minimizes –OD hydrogen exchange during storage and use . For Chinese environmental laboratories, Phenol-d6 is the specified surrogate in HJ 834-2017 (soil and sediment) and HJ 951-2018 (solid waste), available in pre-formulated multi-component surrogate mixes at 1000–4000 μg/mL .

Isotope Dilution MS for Phenol in Biofluids

For ultra-trace quantification of phenol in plasma, urine, or tissue homogenates by GC-MS or LC-MS/MS, Phenol-d6 with ≥99 atom % D isotopic purity (Sigma-Aldrich 176060 or 434418) is the recommended internal standard . The ≥99 atom % D grade minimizes residual protiated phenol impurity to ≤1%, reducing systematic positive bias in reported concentrations—a critical consideration when target analytes are present at sub-ppb levels . The +6 Da mass shift provides sufficient separation from the native phenol isotopic cluster to avoid cross-talk between internal standard and analyte channels in selected ion monitoring (SIM) mode . Laboratory protocols should specify preparation of stock solutions in aprotic solvents (methylene chloride or acetone) and storage at 2–8 °C to preserve isotopic integrity .

Deuterated Solvent for 1H NMR of Aromatics

When ¹H NMR analysis targets aromatic compounds with resonances in the 6.5–8.0 ppm region, Phenol-d6 serves as a fully deuterated solvent that produces zero residual ¹H signals across the entire chemical shift range . This distinguishes it from Phenol-d5, whose single residual aromatic proton can co-resonate with analyte signals . Phenol-d6 is commercially available at 98+ atom % D specifically for NMR applications, and its capacity for hydrogen-bonding and aromatic π-stacking interactions makes it a superior solvent for analyzing phenolic, aromatic, and hydrogen-bonding analytes compared to conventional deuterated solvents (CDCl₃, DMSO-d₆) that lack these specific solvation properties . The carbon–deuterium coupling patterns in ¹³C NMR also provide a built-in reference for spectral calibration .

KIE and HDX Mechanistic Studies

Phenol-d6 is uniquely suited for mechanistic investigations requiring complete perdeuteration. In photocatalytic oxidation studies, Phenol-d6 exhibits a kinetic isotope effect of KIE ≈ 2–4 due to the higher bond dissociation energy of the O–D bond compared to O–H, enabling rate-limiting proton-transfer step identification . In hydrogen–deuterium exchange mass spectrometry (HDX-MS) experiments, the full deuteration of Phenol-d6 provides a well-defined starting point for tracking exchange kinetics of specific molecular positions . The stronger C–D and O–D bond energies (approximately 1.2–1.5 kcal/mol higher zero-point energy difference vs. C–H/O–H) confer measurable differences in reaction rates and product distributions that serve as mechanistic probes in aromatic substitution, oxidation–reduction, and acid–base catalysis studies .

Application
Selection Property
Validation Focus
SVOC surrogate standard
Full deuteration, nominal +6 Da shift
Regulatory method compliance (EPA 625/8270)
Isotope dilution MS of phenol
High isotopic enrichment, minimal protiated impurity
Sub-ppb quantification accuracy in biofluids
¹H NMR solvent for aromatics
Perdeuterated, zero residual ¹H signals
Spectral purity in aromatic 6.5–8.0 ppm region
KIE and HDX mechanistic studies
Complete perdeuteration, exchange-labile –OD
Exchange kinetics and reaction rate probes

Technical Documentation Hub

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